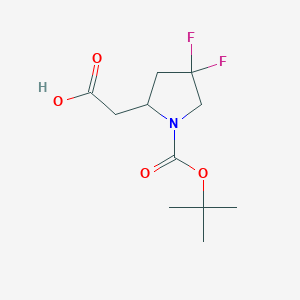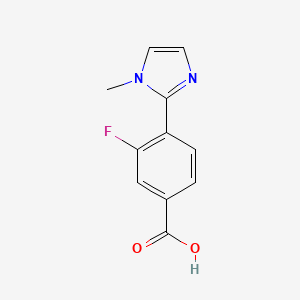
2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a difluoropyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pyrrolidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide to form the Boc-protected pyrrolidine . The difluoro substituents can be introduced using appropriate fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
化学反応の分析
Types of Reactions
2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the difluoro substituents or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the difluoro positions or the Boc-protected nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid has several applications in scientific research:
作用機序
The mechanism of action of 2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides stability and protection during chemical reactions, while the difluoro substituents can enhance binding affinity and specificity . The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural modifications .
類似化合物との比較
Similar Compounds
2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid: Similar in structure but with an azetidine ring instead of pyrrolidine.
2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid: Similar but without the difluoro substituents.
Uniqueness
2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid is unique due to the presence of both the Boc protecting group and the difluoro substituents. This combination provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and drug development .
特性
分子式 |
C11H17F2NO4 |
|---|---|
分子量 |
265.25 g/mol |
IUPAC名 |
2-[4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-6-11(12,13)5-7(14)4-8(15)16/h7H,4-6H2,1-3H3,(H,15,16) |
InChIキー |
GWUHHGKTSJCZQO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![{2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B13635712.png)





![Methyl 2-isopropyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13635745.png)
